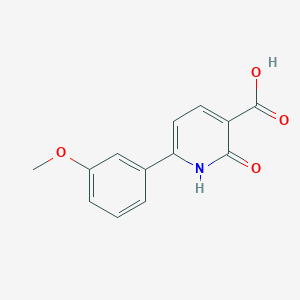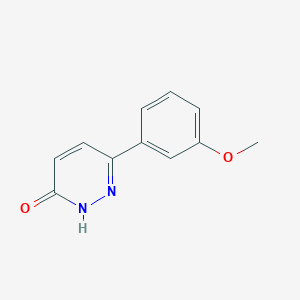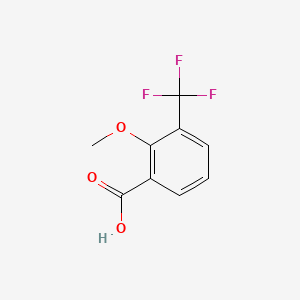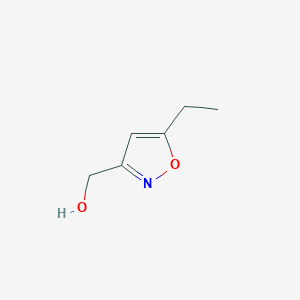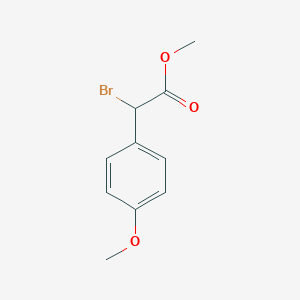
Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Übersicht
Beschreibung
“Methyl 2-bromo-2-(4-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . Its IUPAC name is “methyl 2-bromo-2-(4-methoxyphenyl)acetate” and its structure can be represented by the SMILES notation: O=C(OC)C(Br)C(C=C1)=CC=C1OC .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-2-(4-methoxyphenyl)acetate” can be represented by the SMILES notation: O=C(OC)C(Br)C(C=C1)=CC=C1OC . This indicates that the compound contains a bromine atom (Br) attached to a carbon atom, which is also attached to a methoxyphenyl group and an acetate group.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-bromo-2-(4-methoxyphenyl)acetate” are not detailed in the available resources, similar compounds such as methyl bromoacetate are known to react with phenol and amino groups . They can also be used to make vitamins and pharmaceutical drugs .Physical And Chemical Properties Analysis
“Methyl 2-bromo-2-(4-methoxyphenyl)acetate” is a compound with a molecular weight of 259.1 . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
- Mechanism : During SM coupling, transmetalation occurs, transferring the nucleophilic organic group from boron to palladium, leading to the formation of new carbon–carbon bonds .
- Significance : This alkylation process enables the modification of various organic compounds, potentially impacting drug development and materials science .
- Application : The resulting compound has potential bioactivity and may be relevant in drug discovery .
Suzuki–Miyaura Coupling Reagent
Alkylation of Phenol and Amino Groups
Synthesis of 7,8-Dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one
Inhibitor of InhA (Enoyl-Acyl Carrier Protein Reductase)
Research on Vicinal Haloethers
Safety And Hazards
The safety data sheet for a similar compound, methyl bromoacetate, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/eye protection/face protection, and to wash hands and any exposed skin thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-bromo-2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICYREKXXVXWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-(4-methoxyphenyl)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



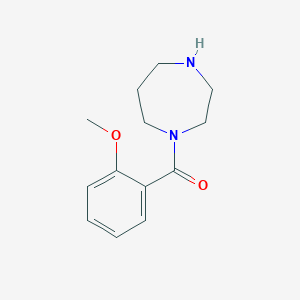
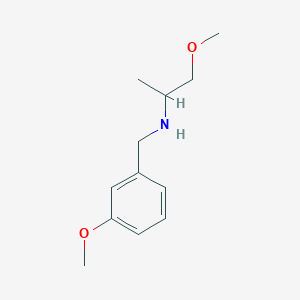
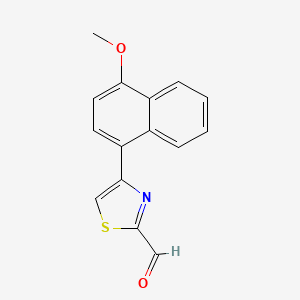
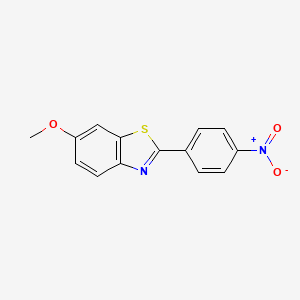
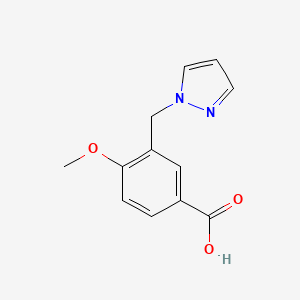



![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)
